2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone
Description
The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone (hereafter referred to as the "target compound") is a heterocyclic small molecule featuring a benzimidazole core linked to a pyrrolidine ring via an ethanone bridge. The pyrrolidine moiety is further substituted with a 6-ethyl-5-fluoropyrimidin-4-yloxy group.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-2-14-18(20)19(22-11-21-14)27-13-7-8-24(9-13)17(26)10-25-12-23-15-5-3-4-6-16(15)25/h3-6,11-13H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFIIHNECVAUSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CN3C=NC4=CC=CC=C43)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a benzimidazole moiety, a pyrrolidine ring, and a fluorinated pyrimidine derivative. Its chemical formula is , with a molecular weight of approximately 420.4644 g/mol . The structure can be depicted as follows:
Antitumor Activity
Recent studies have demonstrated that compounds containing benzimidazole and pyrimidine derivatives exhibit significant antitumor properties. For instance, the compound was evaluated for its cytotoxic effects on various cancer cell lines, including colorectal cancer (CRC) organoid models. In vitro assays revealed that it inhibited cell viability with an IC50 value in the low micromolar range, indicating potent antitumor activity.
A detailed study highlighted the compound's ability to induce apoptosis in cancer cells by promoting mesenchymal-to-epithelial transition (MET), which is crucial for reversing epithelial-mesenchymal transition (EMT), a process associated with tumor metastasis .
Antibacterial Activity
In addition to its antitumor properties, this compound has shown promising antibacterial activity. A series of derivatives were tested against common bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL , demonstrating that this class of compounds could serve as potential leads for developing new antibacterial agents .
The biological activity of the compound is attributed to its interaction with specific molecular targets involved in cell proliferation and survival pathways. The benzimidazole moiety is known to inhibit tubulin polymerization, while the pyrimidine derivative may interfere with nucleic acid synthesis pathways .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzimidazole and pyrimidine rings significantly influence the biological activity. For example:
- Fluorination at the 5-position of the pyrimidine enhances antibacterial potency.
- Alkyl substitutions on the benzimidazole ring improve solubility and bioavailability.
Case Study 1: Colorectal Cancer Organoids
In a study involving CRC organoids, treatment with the compound resulted in significant reductions in tumor growth and viability. The compound was shown to downregulate vimentin expression while upregulating E-cadherin, markers associated with epithelial characteristics .
Case Study 2: Antibacterial Efficacy
A comparative study evaluated the antibacterial efficacy of this compound against standard antibiotics such as ciprofloxacin. The results indicated that certain derivatives exhibited comparable or superior activity against resistant strains of bacteria .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its antimicrobial , anticancer , and antitubercular properties.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antibacterial and antifungal activities. For instance, studies have shown efficacy against resistant bacterial strains, suggesting its potential use in treating infections caused by multidrug-resistant pathogens.
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. Notably, it has shown cytotoxic effects comparable to established chemotherapeutics like doxorubicin against human breast adenocarcinoma (MCF-7) cells.
Antitubercular Activity
A significant focus has been on its potential as an antitubercular agent. In vitro studies revealed effective inhibition of DprE1, an essential enzyme for mycobacterial cell wall synthesis, at concentrations below 6 µg/mL.
| Activity Type | Notable Findings |
|---|---|
| Antimicrobial | Effective against resistant bacterial strains |
| Anticancer | Induces apoptosis in MCF-7 cells |
| Antitubercular | Inhibits DprE1 enzyme at low concentrations |
Biochemistry
The compound's interaction with specific molecular targets, such as enzymes or receptors, is a key area of research. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Antimicrobial Chemotherapy, derivatives of benzimidazole were tested against a panel of bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of less than 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.
Case Study 2: Anticancer Efficacy
Research published in Cancer Letters explored the cytotoxic effects of benzimidazole derivatives on cancer cell lines. The study found that the compound induced apoptosis through the activation of caspase pathways, leading to cell death in MCF-7 cells with an IC50 value of approximately 15 µM.
Case Study 3: Tuberculosis Treatment
A study in Nature Communications highlighted the compound's action against Mycobacterium tuberculosis. The researchers reported that the compound effectively inhibited DprE1 at low concentrations, making it a promising candidate for further development as a tuberculosis treatment.
Comparison with Similar Compounds
Example 1:
2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester (EP 1 926 722 B1)
- Key Differences: Replaces the pyrrolidine-ethanone bridge with a pyridine-imidazole-carboxylate system. Incorporates a trifluoromethyl group on both the phenylamino and imidazole moieties. Functional Impact: The trifluoromethyl groups enhance lipophilicity and metabolic stability compared to the target compound’s ethyl-fluoropyrimidine substituent.
Example 2:
(4-Ethyl-piperazin-1-yl)-(2-{4-[1-methyl-2-(4-trifluoromethyl-phenylamino)-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-3H-imidazol-4-yl)-methanone (EP 1 926 722 B1)
- Key Differences: Substitutes the pyrrolidine ring with a piperazine group. Includes a 4-trifluoromethyl-phenylamino group on the benzimidazole. Functional Impact: Piperazine derivatives often exhibit improved solubility and bioavailability compared to pyrrolidine-based systems.
Pyrimidine-Based Analogs
Example 3:
5-tert-Butyl-2-(2,3-dichloro-6-trifluoromethyl-benzyl)-7-(3,3-difluoro-pyrrolidin-1-yl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine ()
- Key Differences :
Comparative Data Table
Research Findings and Implications
Bioisosteric Replacements: The target compound’s pyrrolidine-ethanone bridge contrasts with piperazine (Example 2) or pyridine (Example 1) systems, which may alter binding kinetics to target proteins.
Fluorine vs. Trifluoromethyl : The ethyl-fluoropyrimidine group in the target compound offers a balance between steric bulk and electronegativity, whereas trifluoromethyl groups (Examples 1–2) confer greater metabolic resistance but may increase toxicity.
Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to EP 1 926 722 B1 derivatives, such as nucleophilic substitution for pyrimidinyloxy attachment.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone, and how are intermediates characterized?
- Answer: The compound is synthesized via multi-step reactions, typically involving coupling of benzimidazole and fluoropyrimidine derivatives. Key steps include nucleophilic substitution at the pyrrolidine oxygen and subsequent ketone formation. Intermediates are monitored using thin-layer chromatography (TLC) and characterized via H/C NMR and mass spectrometry (MS) for structural confirmation. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid side reactions .
Q. Which analytical techniques are essential for validating the purity and structure of this compound?
- Answer: High-performance liquid chromatography (HPLC) ensures purity (>95%), while NMR spectroscopy resolves stereochemical features (e.g., pyrrolidine ring conformation). Infrared (IR) spectroscopy confirms functional groups like carbonyl (C=O) and fluoropyrimidine C-F bonds. Elemental analysis validates stoichiometric composition .
Q. How can researchers design initial biological activity assays for this compound?
- Answer: Prioritize in vitro assays targeting hypothesized pathways (e.g., kinase inhibition due to fluoropyrimidine moiety). Use cell viability assays (MTT) and enzyme-linked immunosorbent assays (ELISA) to assess potency. Include positive controls (e.g., known kinase inhibitors) and dose-response curves to establish IC values .
Advanced Research Questions
Q. What strategies optimize reaction yields during the synthesis of fluoropyrimidine-containing intermediates?
- Answer: Catalytic systems (e.g., palladium for cross-coupling) improve fluoropyrimidine-pyrrolidine linkage efficiency. Solvent polarity (e.g., DMF vs. THF) influences reaction kinetics, while microwave-assisted synthesis reduces reaction time. Post-reaction purification via column chromatography or recrystallization enhances yield .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Answer: Molecular docking (e.g., AutoDock Vina) models binding affinities to targets like kinases or GPCRs. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity. Molecular dynamics simulations assess stability of ligand-receptor complexes .
Q. What experimental designs address contradictions in reported biological activities of structurally similar compounds?
- Answer: Perform comparative SAR studies by systematically varying substituents (e.g., ethyl vs. methyl groups on pyrimidine). Validate findings using orthogonal assays (e.g., surface plasmon resonance alongside enzymatic assays) to rule out assay-specific artifacts. Statistical meta-analysis of published data identifies consensus trends .
Q. How do substituents on the benzimidazole ring influence pharmacokinetic properties?
- Answer: Introduce polar groups (e.g., -OH, -NH) to improve solubility but monitor metabolic stability via liver microsome assays. LogP measurements and PAMPA assays predict blood-brain barrier penetration. Substituent effects on cytochrome P450 interactions are assessed using CYP inhibition assays .
Methodological Considerations
Q. What controls are critical in pharmacological studies to ensure data reproducibility?
- Answer: Include vehicle controls (e.g., DMSO) to account for solvent effects. Use isogenic cell lines to minimize genetic variability. For in vivo studies, randomize treatment groups and blind experimenters to reduce bias. Replicate experiments across independent labs to confirm findings .
Q. How can researchers resolve discrepancies in NMR spectra due to tautomerism in the benzimidazole moiety?
- Answer: Variable-temperature NMR identifies tautomeric equilibria (e.g., 1H vs. 3H tautomers). Deuterated solvents (e.g., DMSO-d) enhance signal resolution. 2D NMR techniques (COSY, NOESY) map proton-proton correlations to assign ambiguous peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
